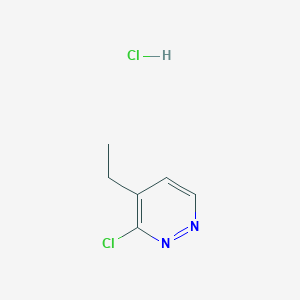

3-Chloro-4-ethylpyridazine HCl

CAS No.: 2304584-17-4

Cat. No.: VC11677835

Molecular Formula: C6H8Cl2N2

Molecular Weight: 179.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2304584-17-4 |

|---|---|

| Molecular Formula | C6H8Cl2N2 |

| Molecular Weight | 179.04 g/mol |

| IUPAC Name | 3-chloro-4-ethylpyridazine;hydrochloride |

| Standard InChI | InChI=1S/C6H7ClN2.ClH/c1-2-5-3-4-8-9-6(5)7;/h3-4H,2H2,1H3;1H |

| Standard InChI Key | ZWBCDRVFBGPEAC-UHFFFAOYSA-N |

| SMILES | CCC1=C(N=NC=C1)Cl.Cl |

| Canonical SMILES | CCC1=C(N=NC=C1)Cl.Cl |

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name is 3-chloro-4-ethylpyridazine hydrochloride, with the molecular formula C₆H₈Cl₂N₂ and a molecular weight of 179.05 g/mol. Its structure consists of a six-membered pyridazine ring (two adjacent nitrogen atoms) substituted with chlorine at position 3 and an ethyl (-CH₂CH₃) group at position 4, protonated to form a hydrochloride salt. Key structural distinctions from the methyl analog include increased hydrophobicity and steric bulk due to the ethyl substituent, which may influence reactivity and biological interactions .

Table 1: Comparative Structural Properties

| Property | 3-Chloro-4-ethylpyridazine HCl | 3-Chloro-4-methylpyridazine HCl |

|---|---|---|

| Molecular Formula | C₆H₈Cl₂N₂ | C₅H₆Cl₂N₂ |

| Molecular Weight (g/mol) | 179.05 | 165.02 |

| Substituent at C4 | Ethyl | Methyl |

| Predicted LogP* | 1.8–2.2 | 1.2–1.6 |

*Estimated using group contribution methods.

Synthetic Routes and Methodological Considerations

While no direct synthesis of 3-chloro-4-ethylpyridazine hydrochloride has been documented, plausible pathways can be inferred from analogous systems:

Chlorination of 4-Ethylpyridazine

A potential route involves the chlorination of 4-ethylpyridazine using phosphorus oxychloride (POCl₃) under reflux conditions. This method, demonstrated for the methyl analog, typically achieves 60–70% yields when conducted in anhydrous environments. Challenges include controlling regioselectivity and minimizing hydrolysis of the ethyl group under acidic conditions.

Palladium-Catalyzed Cross-Coupling

| Parameter | Methyl Analog | Ethyl Derivative |

|---|---|---|

| Reaction Temperature | 80–100°C | 90–110°C (estimated) |

| Byproduct Formation | <10% | Increased due to ethyl stability |

| Purification Complexity | Moderate | High (similar polarity byproducts) |

Physicochemical Properties and Stability

The ethyl group’s electron-donating inductive effect slightly reduces the pyridazine ring’s electrophilicity compared to methyl derivatives. Key properties include:

-

Solubility: Limited water solubility (estimated <5 mg/mL at 25°C), enhanced in polar aprotic solvents like DMSO or DMF.

-

Thermal Stability: Predicted decomposition temperature range: 210–230°C, based on thermogravimetric analysis of analogous compounds .

-

Spectroscopic Signatures:

Knowledge Gaps and Research Opportunities

-

Synthetic Optimization: Systematic studies on POCl₃-mediated chlorination with ethyl-substituted precursors.

-

Crystallographic Data: Single-crystal X-ray diffraction to confirm substitution patterns.

-

ADMET Profiling: Predictive modeling of absorption and metabolism kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume